Sodium molybdate dihydrate

Catalog No.
S543531
CAS No.
10102-40-6
M.F
H4MoNa2O6
M. Wt
241.9655
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium molybdate dihydrate

CAS Number

10102-40-6

Product Name

Sodium molybdate dihydrate

IUPAC Name

disodium;dioxido(dioxo)molybdenum;dihydrate

Molecular Formula

H4MoNa2O6

Molecular Weight

241.9655

InChI

InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1

InChI Key

FDEIWTXVNPKYDL-UHFFFAOYSA-N

SMILES

O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Sodium molybdate(VI) dihydrate

Canonical SMILES

O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+]

Description

The exact mass of the compound Sodium molybdate dihydrate is 243.8857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of molybdate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Molybdenum Source

    Sodium molybdate dihydrate is a readily available and soluble source of molybdenum (Mo). Molybdenum is a trace element essential for various biological functions in plants, animals, and some bacteria. Researchers use sodium molybdate dihydrate to study molybdenum metabolism, its role in enzyme function, and its impact on plant growth and development [].

  • Catalyst

    Modified forms of sodium molybdate dihydrate can act as efficient catalysts for chemical reactions. Studies have explored its potential for transesterification reactions, a crucial step in biodiesel production from renewable sources []. The research suggests that the structure of the modified molybdate can influence its catalytic activity.

  • Environmental Research

    The environmental impact of molybdenum is a growing research area. Sodium molybdate dihydrate serves as a model compound to assess the chronic toxicity of molybdate on marine organisms []. This research helps establish safety limits for molybdenum discharge into the environment.

Sodium molybdate dihydrate, with the chemical formula Na2MoO42H2O\text{Na}_2\text{MoO}_4\cdot 2\text{H}_2\text{O}, is a white crystalline salt commonly used as a source of molybdenum. It belongs to the orthorhombic crystal system and exhibits basic properties. The compound is often encountered in its dihydrate form, which contains two molecules of water for each formula unit of sodium molybdate .

The structure of sodium molybdate dihydrate consists of tetrahedral molybdate ions (MoO42\text{MoO}_4^{2-}) surrounded by sodium ions, resulting in a complex arrangement typical of alkali metal salts of oxyanions. The Mo-O bond lengths in the tetrahedral structure are approximately 178 pm .

Molybdenum plays a crucial role in various biological processes, including:

  • Enzyme function: Molybdenum is a cofactor for several enzymes, including nitrate reductase and xanthine oxidase, which are essential for nitrogen metabolism and purine biosynthesis, respectively.
  • Plant growth: Molybdenum is required for nitrogen fixation by some bacteria in the root nodules of legumes, promoting plant growth.

  • Reduction Reaction: When treated with sodium borohydride, it can be reduced to molybdenum(IV) oxide:
    Na2MoO4+NaBH4+2H2ONaBO2+MoO2+2NaOH+3H2\text{Na}_2\text{MoO}_4+\text{NaBH}_4+2\text{H}_2\text{O}\rightarrow \text{NaBO}_2+\text{MoO}_2+2\text{NaOH}+3\text{H}_2
  • Reactions with Dithiophosphates: Sodium molybdate reacts with dithiophosphate acids, leading to the formation of complexes:
    Na2MoO4+[S2P OR 2][MoO2(S2P OR 2)2]\text{Na}_2\text{MoO}_4+[\text{S}_2\text{P OR }_2]\rightarrow [\text{MoO}_2(\text{S}_2\text{P OR }_2)_2]
    This can further react to yield more complex structures .

Sodium molybdate dihydrate plays a significant role in biological systems, particularly in the biosynthesis of molybdoenzymes, which are essential for various metabolic processes in higher organisms. It has been shown to have toxic effects at high concentrations, with an LC50 for freshwater fish ranging from 60 to 7630 mg/L. Additionally, it can cause copper deficiencies in livestock if present in excess .

The synthesis of sodium molybdate dihydrate typically involves the dissolution of molybdenum trioxide in sodium hydroxide followed by crystallization:

  • Dissolution: Molybdenum trioxide is dissolved in sodium hydroxide at temperatures between 50°C and 70°C.
  • Crystallization: The solution is then cooled; if cooled below 10°C, decahydrate forms; above this temperature, the dihydrate crystallizes:
    MoO3+2NaOH+H2ONa2MoO42H2O\text{MoO}_3+2\text{NaOH}+\text{H}_2\text{O}\rightarrow \text{Na}_2\text{MoO}_4\cdot 2\text{H}_2\text{O}
  • Purification: The product can be purified by recrystallization from hot water .

Sodium molybdate dihydrate has diverse applications across various fields:

  • Agriculture: Used as a micronutrient fertilizer to prevent deficiencies in crops such as broccoli and cauliflower.
  • Industrial Uses: Acts as a corrosion inhibitor in industrial water treatment processes and is preferred over sodium nitrite due to lower conductivity requirements.
  • Chemical Synthesis: Utilized in the preparation of inks, pigments, and as a reagent for synthesizing other compounds like nickel-molybdenum-zinc electrodes .
  • Biological Research: Functions as a phosphatase inhibitor during Western blot analyses .

Several compounds are chemically related to sodium molybdate dihydrate, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
Sodium MolybdateNa2MoO4\text{Na}_2\text{MoO}_4Anhydrous form; used similarly but lacks water content.
Ammonium Molybdate NH4)2MoO4\text{ NH}_4)_2\text{MoO}_4Soluble in water; often used as a fertilizer.
Calcium MolybdateCaMoO4\text{CaMoO}_4Used primarily in agriculture; less soluble than sodium form.
Potassium MolybdateK2MoO4\text{K}_2\text{MoO}_4Similar applications; potassium source for plants.

Sodium molybdate dihydrate is unique due to its specific hydration state and its dual role as both a nutrient and an industrial reagent, distinguishing it from other molybdates that may serve more singular purposes .

Sodium molybdate dihydrate was first synthesized in the late 19th century through the hydration of molybdenum trioxide (MoO₃) with sodium hydroxide (NaOH). The reaction, conducted at 50–70°C, produces the dihydrate form upon crystallization below 10°C:
$$
\text{MoO}3 + 2\text{NaOH} + \text{H}2\text{O} \rightarrow \text{Na}2\text{MoO}4\cdot2\text{H}_2\text{O}
$$
Early applications focused on its role as a molybdenum source in metallurgy and analytical chemistry. By the mid-20th century, its utility expanded into agriculture, where it addressed molybdenum deficiencies in crops like broccoli and cauliflower.

Significance in Modern Inorganic Chemistry

Sodium molybdate dihydrate serves as a precursor for molybdenum-based catalysts, corrosion inhibitors, and functional materials. Key applications include:

  • Catalysis: Derivatives facilitate hydrodesulfurization in petrochemical refining, reducing sulfur content in fuels.
  • Corrosion Inhibition: At concentrations of 50–100 ppm, it forms passive oxide layers on metals, outperforming sodium nitrite in galvanic corrosion prevention.
  • Nutrient Supplementation: Over 500 tons annually are used to treat molybdenum-deficient soils, enhancing nitrogen fixation in legumes.

Role in Multidisciplinary Research

The compound’s versatility bridges chemistry, materials science, and renewable energy:

  • Materials Synthesis: Acts as a precursor for barium molybdate (BaMoO₄) microstructures and europium-doped lead molybdate nanocrystals under microwave conditions.
  • Energy Applications: Enhances biomass-to-biofuel conversion efficiency and stabilizes photocatalysts in solar energy systems.
  • Structural Studies: Neutron diffraction analyses reveal its orthorhombic crystal system (space group Pbca), with alternating layers of MoO₄²⁻ tetrahedra and water molecules interconnected via hydrogen bonds.

Molecular Formula and Nomenclature

Sodium molybdate dihydrate is characterized by the molecular formula Na₂MoO₄·2H₂O, representing a hydrated sodium salt of molybdic acid [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service number 10102-40-6 and European Community number 231-551-7 [1] [2]. The molecular weight of the dihydrate form is precisely 241.95 grams per mole [1] [2] [3].

The systematic nomenclature includes several recognized designations: sodium molybdate(VI) dihydrate, disodium molybdate dihydrate, molybdic acid sodium salt dihydrate, and sodium orthomolybdate dihydrate [2] [4] [5]. The (VI) designation indicates the oxidation state of molybdenum in the compound, reflecting the hexavalent nature of the molybdenum center within the tetrahedral molybdate anion.

The structural formula reveals the compound consists of two sodium cations (Na⁺), one molybdate anion (MoO₄²⁻), and two water molecules of crystallization [1] [2]. This stoichiometric arrangement ensures electrical neutrality while maintaining the characteristic hydrated crystal structure that distinguishes the dihydrate from other hydration states of sodium molybdate.

Crystallographic Properties

Orthorhombic Crystal System (Space Group Pbca)

Sodium molybdate dihydrate crystallizes in the orthorhombic crystal system, specifically adopting the space group Pbca [6] [7] [8]. This crystallographic assignment was definitively established through single-crystal X-ray diffraction analysis, confirming the non-cubic symmetry and the presence of three unequal unit cell axes positioned at right angles to each other.

The orthorhombic structure represents a departure from the higher symmetry systems, providing the crystal with distinctive directional properties while maintaining orthogonal crystallographic axes. The space group Pbca belongs to the centrosymmetric point group mmm (D₂ₕ), indicating the presence of inversion centers and multiple mirror planes within the crystal structure [6] [7].

The choice of space group Pbca reflects the specific arrangement of sodium cations, molybdate tetrahedra, and water molecules within the unit cell, with each atomic position constrained by the symmetry operations characteristic of this space group. This crystallographic framework directly influences the physical properties and spectroscopic behavior of the compound.

Unit Cell Parameters and Hydrogen Bonding Networks

The unit cell of sodium molybdate dihydrate exhibits precise dimensional parameters determined through rigorous crystallographic analysis. The unit cell constants are: a = 8.463(3) Å, b = 10.552(3) Å, and c = 13.827(6) Å [7] [8]. These measurements result in a unit cell volume of 1234.8 ų, accommodating eight formula units (Z = 8) within each unit cell [7] [8].

The hydrogen bonding network plays a critical structural role in stabilizing the crystal lattice. Detailed neutron diffraction studies have revealed that all hydrogen-bonded interactions within the structure are of the linear two-centered variety, contradicting earlier suggestions of three-centered hydrogen bonding arrangements [9] [10]. The hydrogen bonds primarily involve water molecules acting as donors to oxygen atoms of the molybdate tetrahedra, creating a three-dimensional network that connects the layered structural motifs.

The precision of these unit cell parameters reflects the high degree of structural order within the crystal, with the standard deviations indicating the experimental uncertainties in the crystallographic measurements. The relatively large c-axis dimension compared to the a and b axes suggests an elongated unit cell structure that accommodates the complex arrangement of ionic and molecular components.

Layered MoO₄²⁻ Tetrahedra Configuration

The crystal structure of sodium molybdate dihydrate is characterized by a distinctive layered architecture comprising alternating planes of molybdate tetrahedra and water molecules [7] [8]. The molybdate ions (MoO₄²⁻) maintain tetrahedral coordination geometry, with each molybdenum atom surrounded by four oxygen atoms in a slightly distorted tetrahedral arrangement.

The layered configuration involves edge-sharing and corner-sharing arrangements between sodium-oxygen polyhedra (NaO₅ and NaO₆), which form continuous layers parallel to the (010) crystallographic plane [9] [10]. These sodium-oxygen layers are interleaved with planes containing the tetrahedral molybdate units, creating a complex three-dimensional framework.

The molybdate tetrahedra exhibit slight elongation in the direction of hydrogen bond formation, indicating the influence of intermolecular interactions on the local geometry around the molybdenum centers [7] [8]. This structural distortion from ideal tetrahedral symmetry contributes to the specific vibrational and spectroscopic properties observed in the compound.

The water molecules form chains along the and [1] crystallographic directions, connecting adjacent molybdate tetrahedra through hydrogen bonding interactions [9] [10]. This arrangement creates a robust three-dimensional network that stabilizes the overall crystal structure while maintaining the characteristic layered motif.

Hydration States and Phase Transitions

Sodium molybdate exhibits three distinct hydration states, each stable under specific temperature and crystallization conditions. The anhydrous form (Na₂MoO₄) represents the high-temperature phase, stable above 100°C with a melting point of 687°C [11] [12]. The dihydrate form (Na₂MoO₄·2H₂O) constitutes the most commonly encountered hydration state, crystallizing when solutions are cooled above 10°C [11] [12]. The decahydrate form (Na₂MoO₄·10H₂O) forms exclusively when crystallization occurs below 10°C [11] .

The phase transition from dihydrate to anhydrous form occurs through dehydration at approximately 100°C, involving the elimination of crystal water molecules [12]. This transition represents a first-order phase change accompanied by significant structural reorganization as the layered hydrogen-bonded network collapses upon water removal.

Thermogravimetric analysis reveals that water loss and decomposition begin at approximately 100°C for the dihydrate form [12]. The dehydration process involves the sequential removal of the two water molecules, ultimately yielding the anhydrous sodium molybdate that remains stable until reaching its melting point at 687°C.

The reversibility of hydration depends on the specific conditions employed. While the dihydrate can be regenerated from the anhydrous form under appropriate humidity and temperature conditions, the transition kinetics and structural reorganization processes influence the crystal quality and morphology of the resulting hydrated phases.

Spectroscopic Fingerprints (Raman, IR, XRD)

The vibrational spectroscopy of sodium molybdate dihydrate provides definitive identification through characteristic molecular fingerprints. Raman spectroscopy reveals the symmetric molybdenum-oxygen stretching mode (ν₁) at 896-912 cm⁻¹, which appears as an intense band despite being formally infrared-inactive in perfect tetrahedral symmetry [14] [15] [16] [17]. The appearance of this mode in both Raman and infrared spectra indicates symmetry lowering from the ideal tetrahedral arrangement due to crystal field effects.

The asymmetric molybdenum-oxygen stretching modes (ν₃) manifest in the range 810-860 cm⁻¹, representing the triply degenerate vibrations of the molybdate tetrahedra [15] [18] [16] [17]. These modes exhibit splitting due to the reduced symmetry environment within the crystal lattice, providing detailed information about the local coordination geometry around the molybdenum centers.

Bending modes of the molybdate tetrahedra appear at lower frequencies, with ν₂ and ν₄ modes observed in the 300-400 cm⁻¹ region [15] [19] [18]. These bending vibrations reflect the flexibility of the tetrahedral framework and respond sensitively to changes in hydrogen bonding and intermolecular interactions within the crystal structure.

The water molecules contribute distinct spectroscopic signatures, with stretching modes appearing in the 3200-3600 cm⁻¹ region and bending modes observed at 1600-1650 cm⁻¹ [9] [20]. These frequencies provide direct information about the hydrogen bonding environment and the degree of association between water molecules and the molybdate framework.

Infrared spectroscopy confirms the presence of both molybdate and water vibrational modes, with the highest-intensity infrared-active peak occurring at 858 cm⁻¹, corresponding to molybdenum-oxygen bond asymmetric stretching [21] [16]. This characteristic frequency serves as a definitive identification marker for the compound and reflects the specific bonding environment within the tetrahedral molybdate units.

X-ray diffraction provides the ultimate structural fingerprint, with characteristic diffraction peaks corresponding to the orthorhombic unit cell parameters [22]. The powder diffraction pattern exhibits reflections that can be indexed according to the Pbca space group, with the relative intensities reflecting the specific atomic arrangements within the crystal structure.

Caustic Extraction from Molybdenum Trioxide

The caustic extraction method represents the most widely employed industrial approach for sodium molybdate dihydrate production, offering both economic efficiency and scalable implementation. The process begins with molybdenum concentrate roasting to produce molybdenum trioxide, followed by caustic leaching to obtain sodium molybdate solution [1]. The fundamental chemical reaction proceeds as: MoO₃ + 2NaOH + H₂O → Na₂MoO₄·2H₂O [1].

The molybdenum trioxide dissolution occurs optimally at temperatures ranging from 50 to 70 degrees Celsius, utilizing sodium hydroxide concentrations between 10 to 40 percent by weight [1] [2]. Industrial implementations typically maintain reaction temperatures at 80 degrees Celsius to enhance dissolution kinetics while preventing thermal decomposition of the target product [3]. The leaching agent undergoes filtration and evaporation processes to obtain concentrated sodium molybdate liquor, which subsequently undergoes cooling crystallization and centrifugal separation [1].

Critical process parameters include maintaining pH values between 9 and 10 throughout the reaction sequence to ensure complete molybdenum trioxide dissolution while minimizing impurity incorporation [4]. Temperature control proves essential, as elevated temperatures above 100 degrees Celsius can lead to decomposition with crystal water release [4]. The caustic extraction methodology achieves molybdenum recovery rates exceeding 95 percent with product purities ranging from 95 to 99 percent [1].

Industrial facilities implement continuous monitoring systems to track sodium hydroxide consumption, reaction temperature profiles, and solution supersaturation levels. Advanced process control systems utilize real-time feedback mechanisms to optimize reagent addition rates and maintain consistent product quality across production batches [3].

Continuous Evaporation Crystallization Optimization

Continuous evaporation crystallization represents an advanced industrial methodology that significantly reduces processing time and energy consumption compared to traditional batch crystallization approaches. The technique involves maintaining steady-state conditions within evaporation crystallizers while continuously feeding saturated sodium molybdate solution and removing crystal slurry [3].

The process commences with introducing saturated sodium molybdate aqueous solution into an evaporation crystallizer, followed by addition of sodium molybdate dihydrate solid seeds to promote controlled nucleation [3]. Operating conditions maintain pressure levels between 310 and 370 millibar, temperature at 80 degrees Celsius, and solution stirring speeds between 300 and 600 revolutions per minute [3].

Continuous feeding rates typically range from 47.38 to 132.07 milliliters per hour for saturated solution input, while crystal slurry discharge occurs at rates between 25.26 and 87.80 milliliters per hour [3]. The evaporation rate maintains approximately 4.53 to 11.23 grams of water evaporation per liter of solution per minute, ensuring optimal supersaturation control throughout the crystallization process [3].

This methodology produces sodium molybdate dihydrate crystals with average particle sizes exceeding 920 micrometers, demonstrating superior size uniformity compared to conventional batch processes [3]. The continuous approach eliminates batch-to-batch variations while reducing raw material consumption and labor intensity requirements [3]. Product recovery rates achieve values above 90 percent with consistent crystal morphology and minimal impurity incorporation [3].

Temperature gradient control within the crystallizer proves critical for achieving optimal crystal growth kinetics. Heat transfer systems utilize precise temperature monitoring and automated control valves to maintain thermal uniformity throughout the crystallization zone [3]. Advanced process monitoring incorporates real-time particle size analysis using laser diffraction techniques to optimize crystal size distribution continuously [3].

Recrystallization-Based Purification Protocols

Recrystallization-based purification protocols provide the highest achievable purity levels for pharmaceutical-grade sodium molybdate dihydrate production. The methodology employs multiple dissolution and crystallization cycles to systematically remove trace impurities while preserving chemical integrity of the target compound [1] [5].

The process initiates with dissolving commercial-grade sodium molybdate in distilled water, followed by nitric acid addition to precipitate molybdenum trioxide dihydrate [1]. The precipitated material undergoes thorough washing with distilled water to remove residual sodium nitrate and other soluble impurities [1]. Subsequent thermal treatment at 700 degrees Celsius facilitates sublimation to produce high-purity molybdenum trioxide [1].

The purified molybdenum trioxide dissolves in sodium hydroxide solution under controlled conditions, maintaining temperatures between 70 and 80 degrees Celsius to ensure complete dissolution without thermal degradation [1] [6]. Solution concentration through controlled evaporation generates supersaturated conditions conducive to crystal nucleation and growth [6].

Critical factors governing recrystallization efficiency include solvent selection, cooling rate control, and supersaturation management. Optimal cooling rates range from 0.5 to 2.0 degrees Celsius per hour to promote large crystal formation while minimizing defect incorporation [6] [7]. Supersaturation levels maintain values between 1.2 and 1.8 to balance nucleation density with crystal growth kinetics [6].

Multiple recrystallization cycles typically achieve product purities exceeding 99.5 percent, with trace metal impurities reduced to levels below 10 parts per million [1]. The methodology proves particularly effective for removing copper, iron, and other transition metal contaminants that commonly occur in molybdenum-bearing raw materials [8]. Final product characterization employs inductively coupled plasma mass spectrometry to verify compliance with pharmaceutical-grade specifications [9].

Advanced Laboratory Techniques

Bacterial Mineral Excretion (BME) Biosynthesis

Bacterial mineral excretion biosynthesis represents an emerging biotechnological approach for producing sodium molybdate dihydrate under ambient conditions through controlled microbial processes. This methodology exploits bacterial metabolic pathways to facilitate mineral precipitation while offering environmental sustainability advantages over conventional chemical synthesis routes [10] [11].

The process utilizes specific bacterial strains capable of molybdenum uptake and subsequent mineral excretion through controlled metabolic processes. Bacterial cells provide nucleation sites for crystal formation while metabolic activity generates appropriate microenvironmental conditions for sodium molybdate precipitation [10]. The technique operates at physiological temperatures between 20 and 37 degrees Celsius under atmospheric pressure conditions [10].

Bacterial surface interactions with molybdenum species occur through electrostatic attraction between negatively charged cell wall components and molybdenum cations [10] [11]. Metal ions bind stoichiometrically to charged groups in cellular polymers, subsequently facilitating crystal nucleation through energy minimization processes [11]. The bacterial cell wall constrains crystal growth within polymer meshwork structures, producing nanoparticles with controlled size distributions [11].

Process optimization requires careful control of bacterial culture conditions, including nutrient availability, pH maintenance, and oxygen supply. Optimal bacterial growth occurs in media containing sodium molybdate concentrations between 1 and 10 millimolar, with pH values maintained between 7.0 and 8.5 [10]. Temperature control within the 25 to 30 degrees Celsius range promotes maximal bacterial metabolic activity while preventing thermal stress [10].

Product characterization reveals sodium molybdate nanoparticles with sizes ranging from 50 nanometers to 10 micrometers, depending on bacterial strain selection and culture conditions [10]. The biosynthesis approach produces materials with unique surface properties and potential applications in catalysis and environmental remediation [12]. However, product purity varies significantly compared to chemical synthesis methods, requiring additional purification steps for pharmaceutical applications [10].

Temperature-Controlled Hydrothermal Growth

Temperature-controlled hydrothermal growth provides precise morphological control over sodium molybdate dihydrate crystal formation through manipulation of pressure and temperature conditions within sealed reaction vessels. This methodology enables synthesis of materials with tailored crystallographic properties and controlled particle size distributions [13] [14].

The hydrothermal synthesis process occurs within steel pressure vessels called autoclaves, maintaining temperatures between 120 and 200 degrees Celsius under pressures ranging from 1 to 100 atmospheres [13]. The technique utilizes temperature gradients between nutrient dissolution zones and crystal growth regions to promote controlled crystallization [13]. Sodium molybdate precursors dissolve at higher temperatures while crystallizing on seed crystals at cooler temperatures [13].

Reaction parameters significantly influence final product characteristics, including crystal morphology, size distribution, and surface area. Temperature optimization between 160 and 180 degrees Celsius typically produces optimal crystal quality with minimal defect incorporation [15] [16]. Reaction duration ranges from 5 to 24 hours, with longer periods promoting larger crystal formation but potentially increasing impurity incorporation [15].

Pressure control enables manipulation of solubility relationships and crystal growth kinetics. Higher pressures generally increase precursor solubility while promoting denser crystal packing structures [13]. Pressure cycling techniques can enhance crystal perfection through dissolution and regrowth processes [14].

The methodology produces sodium molybdate dihydrate crystals with particle sizes ranging from 1 to 100 micrometers, depending on specific reaction conditions [17] [18]. Product purity typically exceeds 98 percent, with excellent crystallographic ordering and minimal lattice defects [13]. Surface area measurements reveal values between 10 and 50 square meters per gram, suitable for applications requiring high surface reactivity [18].

Temperature gradient control proves critical for achieving reproducible results. Automated heating and cooling systems maintain precise temperature profiles throughout reaction cycles [14]. Advanced monitoring systems track pressure, temperature, and reaction progress through real-time sensors and data acquisition systems [14].

Solid-State Reaction Pathways

Solid-state reaction pathways offer direct synthesis routes for sodium molybdate dihydrate through high-temperature treatment of precursor mixtures without requiring solution-phase intermediates. This methodology provides advantages including simplified processing, reduced solvent requirements, and potential for continuous operation [19] [20].

The process involves intimate mixing of molybdenum trioxide and sodium carbonate precursors, followed by thermal treatment at temperatures ranging from 600 to 1000 degrees Celsius [19] [20]. Reaction kinetics depend on precursor particle size, mixing homogeneity, and heating rate profiles. Optimal reaction temperatures typically range from 700 to 800 degrees Celsius to achieve complete conversion while minimizing volatile loss [20].

Precursor preparation requires careful attention to particle size distribution and mixing homogeneity to ensure uniform reaction progression. Ball milling techniques reduce precursor particle sizes to ranges below 10 micrometers while promoting intimate contact between reactive components [19]. Mixing times typically range from 2 to 6 hours to achieve optimal homogenization [20].

Temperature programming proves critical for reaction optimization. Gradual heating rates between 2 and 10 degrees Celsius per minute prevent thermal shock while promoting uniform reaction initiation throughout precursor mixtures [19] [20]. Isothermal treatment periods at maximum temperature typically range from 2 to 8 hours to ensure complete conversion [20].

The solid-state methodology produces sodium molybdate with particle sizes ranging from 25 to 40 nanometers, significantly smaller than solution-based approaches [20]. Product characterization reveals excellent crystallographic ordering with minimal impurity incorporation [20]. However, the technique requires subsequent hydration treatment to incorporate crystal water and achieve the dihydrate form [20].

Atmosphere control during thermal treatment influences reaction pathways and product characteristics. Air atmospheres promote complete oxidation of molybdenum species while preventing reduction reactions [20]. Controlled humidity introduction during cooling phases facilitates hydration to form the desired dihydrate structure [20].

Quality Control Metrics

Impurity Profiling via EDX and ICP-MS

Impurity profiling utilizing Energy Dispersive X-ray Spectroscopy and Inductively Coupled Plasma Mass Spectrometry provides comprehensive analytical capabilities for ensuring pharmaceutical-grade sodium molybdate dihydrate meets stringent purity requirements. These complementary techniques offer detection capabilities spanning major elemental components to trace metal impurities at parts-per-billion levels [9] [21].

Energy Dispersive X-ray Spectroscopy enables rapid elemental composition analysis with detection limits ranging from 0.1 to 1 weight percent for most elements [9]. The technique provides spatial resolution capabilities down to 50 nanometers, allowing characterization of elemental distribution within individual crystal particles [9]. Sample preparation requires minimal processing, with analysis typically completed within 15 to 30 minutes per sample [21].

Inductively Coupled Plasma Mass Spectrometry offers superior sensitivity for trace metal detection, achieving detection limits between 0.001 and 0.1 micrograms per gram for most metallic elements [9] [22]. The technique provides quantitative analysis for over 30 elements simultaneously, enabling comprehensive impurity profiling in single analytical runs [21]. Sample preparation involves acid digestion procedures to ensure complete matrix dissolution [22].

Critical impurities requiring monitoring include copper, iron, aluminum, and other transition metals commonly associated with molybdenum-bearing raw materials [9]. Copper contamination levels must remain below 5 parts per million to prevent catalytic degradation of pharmaceutical formulations [8]. Iron impurities require control below 10 parts per million to maintain product stability and prevent discoloration [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

243.8857

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8F2SXI1704

Related CAS

7631-95-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 17 of 76 companies with hazard statement code(s):;
H302 (70.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (23.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (41.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10102-40-6

Wikipedia

Sodium molybdate dihydrate

Dates

Last modified: 08-15-2023

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